N-(2,4-dimethylphenyl)-2-[4-(4-fluorophenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide
Description
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[4-(4-fluorophenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN5O3/c1-15-7-12-19(16(2)13-15)27-22(32)14-30-25(33)31-21-6-4-3-5-20(21)28-24(23(31)29-30)34-18-10-8-17(26)9-11-18/h3-13H,14H2,1-2H3,(H,27,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTCJIAMMFZRDCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)OC5=CC=C(C=C5)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethylphenyl)-2-[4-(4-fluorophenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide is a synthetic compound belonging to the class of triazoloquinoxaline derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. The following sections provide a detailed overview of its biological activity, including in vitro and in vivo studies, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features a triazoloquinoxaline core which is known for its diverse pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazoloquinoxaline derivatives. For instance, a derivative structurally related to this compound exhibited significant growth inhibition in various cancer cell lines. In vitro assays demonstrated that at a concentration of 10 µM, certain analogs reduced cell viability by over 50% in A375 melanoma cells .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | Concentration (µM) | % Cell Viability |
|---|---|---|---|
| Compound A | A375 | 10 | 6% |
| Compound B | A375 | 10 | 45% |
| Compound C | HeLa | 10 | 30% |
Anticonvulsant Activity
The triazole nucleus has been extensively studied for anticonvulsant properties. Research indicates that derivatives with specific substitutions exhibit strong binding affinity to voltage-gated sodium channels (VGSCs) and GABA receptors. In animal models, compounds similar to this compound demonstrated significant anticonvulsant effects in both maximal electroshock (MES) and pentylenetetrazol (PTZ) tests .
Table 2: Anticonvulsant Activity Overview
| Compound | Test Model | Dose (mg/kg) | Efficacy (%) |
|---|---|---|---|
| Compound D | MES | 30 | 85 |
| Compound E | PTZ | 100 | 70 |
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications on the quinoxaline core significantly influence biological activity. For instance:
- Substituents at Position 1 : Bulky or hydrophobic groups tend to reduce activity.
- Fluorine Substitution : The presence of fluorine at specific positions enhances lipophilicity and may improve cellular uptake.
Case Studies
A recent study conducted by researchers evaluated the biological activity of several triazoloquinoxaline derivatives. Among these, one particular compound demonstrated an EC50 value of approximately 3 µM against cancer cell lines. This finding underscores the importance of further exploring the pharmacological profiles of these compounds for potential therapeutic applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Modifications
Compound F842-0825 ()
- Structure: 2-[4-(2,3-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(2,4-dimethylphenyl)acetamide.
- Key Differences: Phenoxy Substituent: 2,3-dimethylphenoxy vs. 4-fluorophenoxy in the target compound. Methyl groups may increase steric hindrance.
- Pharmacological Notes: Likely exhibits reduced polarity compared to the fluorinated target compound, affecting solubility and membrane permeability .
CAS 1189511-05-4 ()
- Structure: N-(2,4-dimethoxyphenyl)-2-{1-oxo-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide.
- Key Differences: Acetamide Substituent: 2,4-dimethoxyphenyl vs. 2,4-dimethylphenyl.
- Synthetic Relevance: Demonstrates the adaptability of the triazoloquinoxaline scaffold to diverse aryl acetamide modifications .
Substituent Variations in Analogous Scaffolds
N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-2-[(8-methoxy-4-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide ()
- Structure: Triazoloquinoline core with a thiazolyl acetamide.
- Key Differences: Core Heterocycle: Quinoline vs. quinoxaline in the target compound. Linkage: Sulfanyl (-S-) vs. oxygen in the phenoxy group.
- Pharmacological Notes: The sulfanyl group may confer thiol-mediated reactivity, influencing enzyme inhibition profiles. Thiazole rings often enhance metabolic stability .
2-(4-Chloro-3-fluorophenyl)-N-(2-dimethylamino-6-fluoro-4-oxo-4H-quinazolin-3-yl)acetamide ()
- Structure: Quinazolinone core with chloro-fluorophenyl and dimethylamino substituents.
- Key Differences: Core Heterocycle: Quinazolinone vs. triazoloquinoxaline. Substituents: Chloro-fluorophenyl and dimethylamino groups alter electronic properties.
- Activity Insights: Quinazolinones are known for kinase inhibition; the dimethylamino group may enhance basicity and cellular uptake .
Functional Group Replacements
2-{[3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide ()
- Structure: Quinazolinone core with sulfanyl and sulfamoyl groups.
- Key Differences :
- Sulfamoyl Group : Introduces strong hydrogen-bonding and polarity, contrasting with the lipophilic dimethylphenyl in the target compound.
- Therapeutic Implications : Sulfamoyl groups are common in antibacterial agents, suggesting divergent applications compared to the target compound .
2-{[4-Ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide ()
- Structure : Triazole core with pyridinyl and ethyl substituents.
- Key Differences: Core Heterocycle: Simple triazole vs. fused triazoloquinoxaline. Substituents: Pyridinyl groups may enhance metal coordination or π-π stacking.
Comparative Data Table
*Predicted values based on structural analogs.
Q & A
Q. How to design in vivo efficacy models for this compound?
- Methodological Answer :
- Xenograft models : Implant Caco-2 cells subcutaneously in nude mice; administer compound (50 mg/kg, oral) daily for 21 days ().
- Pharmacodynamic markers : Quantify tumor Topo II inhibition via immunohistochemistry ().
- Pharmacokinetics : Measure plasma half-life using LC-MS/MS ().
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
